![molecular formula C20H14N4OS B2871584 Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034323-37-8](/img/structure/B2871584.png)

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

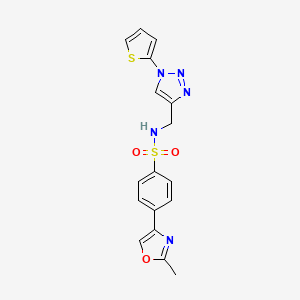

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound. It has been studied in the context of various applications, including as a potential anti-cancer agent and in the treatment of fibrosis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methylpyridin-2-yl)pyrazoles and 3(5)-(6-methylpyridin-2-yl)-4-(thieno[3,2,-c]pyridin-2-yl)pyrazoles have been synthesized and evaluated for their kinase inhibitory activities .Aplicaciones Científicas De Investigación

Molecular Aggregation Studies

Research on thiadiazolylbenzene derivatives highlights their aggregation behavior in different solvents, revealing that molecular aggregation is significantly influenced by the solvent type and concentration. This understanding is crucial for designing materials with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) and sensors (Matwijczuk et al., 2016).

Electron-Accepting Materials for Electrochromics

Thiadiazolopyridine has been identified as a superior electron acceptor compared to its analogs, leading to the development of novel electrochromic materials. These materials exhibit rapid switching and high coloration efficiency, making them promising for applications in smart windows and display technologies (Ming et al., 2015).

Antimicrobial and Anti-Inflammatory Agents

Compounds derived from benzo[b]thiophene have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Such compounds are valuable in the pharmaceutical industry for developing new medications (Isloor et al., 2010).

Synthesis of Semiconducting Polymers

Benzo[d][1,2,3]thiadiazole derivatives have been utilized in the synthesis of high-performance semiconducting polymers for optoelectronic applications. These polymers show excellent optoelectronic properties, suitable for use in transistors, solar cells, and other electronic devices (Chen et al., 2016).

Novel Antiulcer Agents

Research into imidazo[1,2-a]pyridines substituted at the 3-position has explored their potential as antiulcer agents, demonstrating the versatility of thiadiazole derivatives in medicinal chemistry (Starrett et al., 1989).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors

Mode of Action

The compound operates through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in optoelectronic and photophysical properties, which are key to its function in photovoltaics and as a fluorescent sensor . .

Result of Action

The compound’s action results in modified optoelectronic and photophysical properties, making it a potential candidate for use in photovoltaics and as a fluorescent sensor . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its function as a potential visible-light organophotocatalyst suggests that light conditions could significantly impact its activity . .

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4OS/c25-20(16-1-3-17-18(12-16)23-26-22-17)24-10-7-15-11-14(2-4-19(15)24)13-5-8-21-9-6-13/h1-6,8-9,11-12H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKFAEZHIAABDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride](/img/structure/B2871501.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2871504.png)

![7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2871507.png)

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)

![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)

![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)